15-Nonacosanol

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 15-Nonacosanol can be synthesized through the reduction of nonacosanoic acid or its derivatives. One common method involves the reduction of nonacosanoic acid using lithium aluminum hydride (LiAlH4) in anhydrous ether. The reaction proceeds as follows:

C29H58O2+4LiAlH4→C29H60O+2H2O+3LiAlH3

Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification from natural sources such as sugarcane wax or beeswax. The process includes saponification of the wax, followed by extraction and purification using techniques such as distillation and recrystallization.

Types of Reactions:

Oxidation: this compound can undergo oxidation to form nonacosanoic acid. This reaction is typically carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to form nonacosane using strong reducing agents like hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C).

Substitution: this compound can participate in substitution reactions where the hydroxyl group is replaced by other functional groups. For example, it can react with acyl chlorides to form esters.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Acyl chlorides in the presence of a base such as pyridine.

Major Products Formed:

Oxidation: Nonacosanoic acid.

Reduction: Nonacosane.

Substitution: Esters of nonacosanol.

Applications De Recherche Scientifique

15-Nonacosanol has a wide range of applications in scientific research:

Chemistry: It is used as a reference compound in the study of long-chain fatty alcohols and their derivatives.

Biology: this compound is studied for its role in the metabolism of long-chain fatty alcohols in various organisms.

Industry: It is used in the formulation of cosmetics and personal care products due to its emollient properties.

Mécanisme D'action

The mechanism of action of 15-Nonacosanol involves its interaction with cellular membranes and enzymes. It is believed to modulate the activity of enzymes involved in lipid metabolism, such as 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMG-CoA reductase). This modulation can lead to changes in cholesterol synthesis and degradation, thereby exerting its effects on lipid metabolism .

Comparaison Avec Des Composés Similaires

Octacosanol (C28H58O): Known for its ergogenic and neurological effects.

Triacontanol (C30H62O): Highlighted as a plant growth promoter and anti-inflammatory substance.

Propriétés

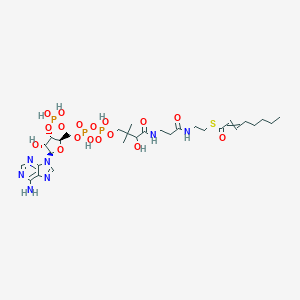

IUPAC Name |

nonacosan-15-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H60O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29(30)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29-30H,3-28H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KENDAPSPCLAHAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

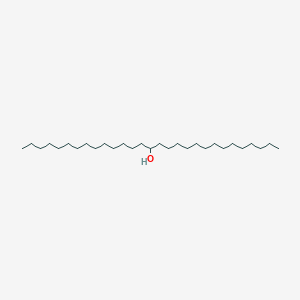

CCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H60O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101317297 | |

| Record name | 15-Nonacosanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 15-Nonacosanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033180 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2764-81-0 | |

| Record name | 15-Nonacosanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2764-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 15-Nonacosanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 15-Nonacosanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033180 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

83.1 - 83.8 °C | |

| Record name | 15-Nonacosanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033180 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the distribution of nonacosan-15-ol within a lipid bilayer?

A1: Molecular dynamics simulations reveal that nonacosan-15-ol preferentially resides in the center of a lipid bilayer. This is likely due to its amphipathic nature, where the long hydrocarbon chain interacts favorably with the hydrophobic core of the bilayer, while the hydroxyl group orients towards the more polar headgroup region. []

Q2: How does the conformation of nonacosan-15-ol differ from nonacosane within a lipid bilayer?

A2: Unlike nonacosane, which exhibits both spanning and central orientations within the bilayer, nonacosan-15-ol predominantly adopts a folded conformation. This folding allows the hydrophilic hydroxyl group to interact with the surrounding aqueous environment. []

Q3: Has nonacosan-15-ol been isolated from any plant sources?

A3: Yes, nonacosan-15-ol has been identified in several plant species. It has been isolated from Hypericum seniavinii [], Lysionotus pauciflorus Maxim [], and Brassica oleracea v. gemmifera (Brussels sprout) leaves. []

Q4: What is the role of nonacosan-15-ol in Brussels sprout leaves?

A4: Nonacosan-15-ol, along with nonacosane and 15-nonacosanone, are major components of the wax found on Brussels sprout leaves. While the exact biosynthetic pathway is still under investigation, these compounds are believed to play a role in reducing water loss and providing protection against environmental stresses. []

Q5: Are there any known insect interactions with nonacosan-15-ol?

A5: Research suggests that nonacosan-15-ol may act as a semiochemical in certain insect-plant interactions. For example, it has been identified in the oviposition-deterring secretions of the cabbage seed weevil Ceutorhynchus assimilis. [] This suggests a potential role for this compound in the ecological interactions between plants and insects.

Q6: What analytical techniques have been used to characterize nonacosan-15-ol?

A6: Various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), have been employed to elucidate the structure of nonacosan-15-ol. These techniques provide detailed information about the compound's molecular weight, functional groups, and connectivity. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Benzodioxole-5-carboxylic acid, 2-[5-(dimethylamino)-2-hydroxybenzoyl]hydrazide](/img/structure/B158520.png)

![(2S,3S,4R,5S)-2-[(1R)-1,2-dimethoxyethyl]-3,4,5-trimethoxyoxolane](/img/structure/B158535.png)